molecular formula C13H13FN2O2 B1613410 benzyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate CAS No. 518047-78-4

benzyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate

Cat. No. B1613410
M. Wt: 248.25 g/mol
InChI Key: KVYBNHDQRCKGOO-RYUDHWBXSA-N
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Description

This compound is a derivative of pyrrolidine, which is a cyclic secondary amine . The (2S,4S) notation indicates that it has two chiral centers at the 2nd and 4th positions of the pyrrolidine ring, both of which are in the S (sinister, or left) configuration . The benzyl group is attached to the nitrogen atom of the pyrrolidine ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, as has been done for similar compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present. For example, the cyano group could potentially undergo reactions to form amines, amides, or carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by techniques such as NMR and FT-IR spectroscopy, as has been done for similar compounds .

Scientific Research Applications

Synthesis and Medicinal Applications

Benzyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate derivatives are utilized in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. N-protected versions of these compounds can be synthesized using a process that involves double fluorination, leading to high yields of synthons like 4-fluoropyrrolidine-2-carboxamides and carbonitriles, valuable for medicinal applications (Singh & Umemoto, 2011).

Chiral Building Blocks in Organic Synthesis

The compound acts as a key chiral building block for synthesizing biologically active compounds. One efficient synthesis approach for related compounds involves chlorination and nitrile anion cyclization, demonstrating utility in creating valuable intermediates for organic synthesis (Ohigashi, Kikuchi, & Goto, 2010).

Catalysis in Organic Chemistry

The compound is also involved in catalytic processes, such as in the intramolecular hydroamination of N-allenyl carbamates, facilitating the formation of pyrrolidine derivatives. This showcases its role in creating various organic compounds through catalyzed cyclization processes (Zhang et al., 2006).

Antimicrobial Applications

In some studies, derivatives of benzyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate have been synthesized and tested for antimicrobial activities, indicating potential applications in the development of new antimicrobial agents (Sreekanth & Jha, 2020).

Inhibition of Cholinesterases

Certain derivatives of this compound have been studied for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, demonstrating potential utility in treating diseases related to cholinesterase dysfunction (Pizova et al., 2017).

Optimization in Drug Synthesis

The compound has been utilized in the optimization of synthesis processes for drugs. For example, its derivatives have been employed in the synthesis of genotoxic impurities in pharmaceutical compounds, contributing to the development of more efficient and safer drug production methods (Katta et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound would likely be determined by standard laboratory safety testing. For similar compounds, safety data sheets are available that provide information on hazards, safe handling practices, and emergency procedures .

Future Directions

The future directions for research on this compound could include further exploration of its potential uses in asymmetric organophotocatalysis or other areas of chemistry .

properties

IUPAC Name

benzyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c14-11-6-12(7-15)16(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6,8-9H2/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYBNHDQRCKGOO-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C#N)C(=O)OCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@@H]1C#N)C(=O)OCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635234
Record name Benzyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate

CAS RN

518047-78-4
Record name Benzyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Gardelli, E Nizi, E Muraglia, B Crescenzi… - Journal of medicinal …, 2007 - ACS Publications
The human immunodeficiency virus type-1 (HIV-1) encodes three enzymes essential for viral replication: a reverse transcriptase, a protease, and an integrase. The latter is responsible …
Number of citations: 85 pubs.acs.org

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